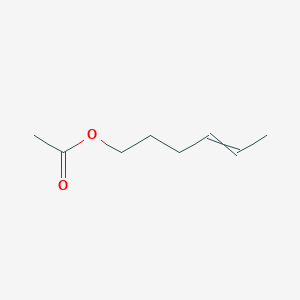![molecular formula C7H6Cl2N2 B14068353 [(2,4-Dichlorophenyl)methylidene]hydrazine CAS No. 102146-49-6](/img/structure/B14068353.png)
[(2,4-Dichlorophenyl)methylidene]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2,4-dichloro-, hydrazone is a chemical compound with the molecular formula C7H6Cl2N2. It is a derivative of benzaldehyde, where the aldehyde group is replaced by a hydrazone group. This compound is known for its applications in various fields, including medicinal chemistry, due to its biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,4-dichloro-, hydrazone typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2,4-Dichlorobenzaldehyde+Hydrazine→Benzaldehyde, 2,4-dichloro-, hydrazone
The reaction is usually monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 2,4-dichloro-, hydrazone may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using methods such as recrystallization or column chromatography to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 2,4-dichloro-, hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted hydrazones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzaldehyde, 2,4-dichloro-, hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown its potential use in developing new therapeutic agents for treating bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2,4-dichloro-, hydrazone involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The compound’s hydrazone group is particularly reactive, allowing it to interact with various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 2,4-dichloro-: The parent compound without the hydrazone group.
Hydrazones of other substituted benzaldehydes: Compounds with different substituents on the benzaldehyde ring.
Uniqueness
Benzaldehyde, 2,4-dichloro-, hydrazone is unique due to its specific substitution pattern and the presence of the hydrazone group, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential biological activity compared to other hydrazones .
Propriétés
Numéro CAS |
102146-49-6 |
|---|---|
Formule moléculaire |
C7H6Cl2N2 |
Poids moléculaire |
189.04 g/mol |
Nom IUPAC |
(2,4-dichlorophenyl)methylidenehydrazine |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-4H,10H2 |
Clé InChI |
SBHIPXJVXKKBGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


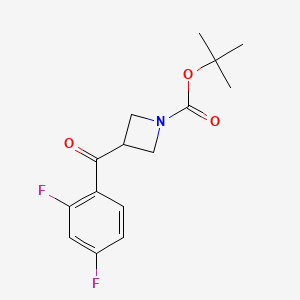
![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)
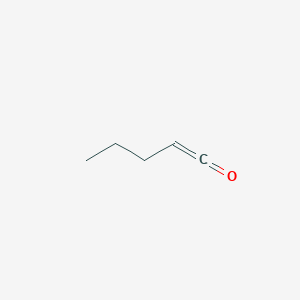

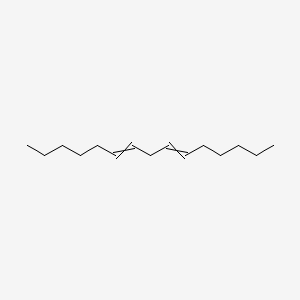
![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)

![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
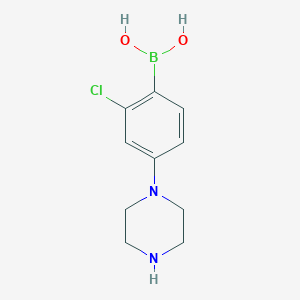

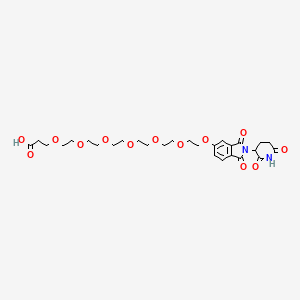

![2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B14068337.png)
